molecular formula C28H34BN5O5 B601038 Bortezomib Impurity 9 CAS No. 1194235-41-0

Bortezomib Impurity 9

Cat. No.: B601038
CAS No.: 1194235-41-0
M. Wt: 531.42
InChI Key:
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Description

Bortezomib Impurity 9 is a specific impurity found in the pharmaceutical compound Bortezomib, which is an anti-cancer medication used primarily to treat multiple myeloma and mantle cell lymphoma. Bortezomib itself is a dipeptide boronic acid derivative and a proteasome inhibitor, marketed under the brand name Velcade . Impurities in pharmaceutical compounds like Bortezomib are critical to identify and quantify to ensure the safety and efficacy of the drug.

Mechanism of Action

Target of Action

Bortezomib, the parent compound of Bortezomib Impurity 9, primarily targets the 26S proteasome , a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway . The proteasome plays a crucial role in maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

Bortezomib acts as a proteasome inhibitor . It binds to the 26S proteasome and reversibly inhibits its function . This inhibition leads to an accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis (programmed cell death) of cancer cells

Biochemical Pathways

The primary biochemical pathway affected by Bortezomib is the ubiquitin-proteasome pathway . By inhibiting the 26S proteasome, Bortezomib disrupts this pathway, leading to the accumulation of ubiquitinated proteins . This accumulation can induce cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of Bortezomib, which may be similar for this compound, is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase . Bortezomib has a large volume of distribution, indicating extensive tissue distribution .

Result of Action

The primary molecular and cellular effects of Bortezomib’s action are cell cycle arrest and apoptosis . By inhibiting the proteasome and disrupting protein degradation, Bortezomib causes an accumulation of ubiquitinated proteins, which can lead to cell cycle arrest and trigger apoptosis . These effects are particularly pronounced in cancer cells, making Bortezomib an effective treatment for certain types of cancer .

Action Environment

The action, efficacy, and stability of Bortezomib can be influenced by various environmental factors. For instance, the presence of certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib . Furthermore, patients with moderate or severe hepatic impairment should start at a reduced dose due to increased plasma concentrations of Bortezomib . The action environment of this compound is likely to be similar, given its structural similarity to the parent compound.

Preparation Methods

The preparation of Bortezomib Impurity 9 involves synthetic routes that are similar to those used in the synthesis of Bortezomib. The separation and quantification of this impurity are typically achieved using high-performance liquid chromatography (HPLC) techniques. For instance, a normal-phase HPLC method has been developed to quantify the (1S,2R)-enantiomer impurity in Bortezomib lyo injection formulation . The separation is achieved on a chiral stationary phase column with a mobile phase consisting of n-heptane, 2-propanol, ethyl alcohol, and trifluoroacetic acid at a specific flow rate and temperature .

Chemical Reactions Analysis

Bortezomib Impurity 9 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bortezomib Impurity 9 is primarily studied in the context of pharmaceutical research to ensure the purity and safety of Bortezomib formulations. Its applications include:

Comparison with Similar Compounds

Bortezomib Impurity 9 can be compared with other impurities found in Bortezomib formulations, such as:

These impurities are unique in their chemical structure and properties, and their presence must be carefully monitored to ensure the safety and efficacy of Bortezomib formulations.

Properties

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSBJLWLFBBGKF-LSQMVHIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34BN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194235-41-0
Record name N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-N-((1R)-1-borono-3-methylbutyl)-L-phenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194235410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-N-[(1R)-1-borono-3-methylbutyl]-L-phenylalaninamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-PYRAZINYLCARBONYL)-L-PHENYLALANYL-N-((1R)-1-BORONO-3-METHYLBUTYL)-L-PHENYLALANINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSK5QC9GD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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